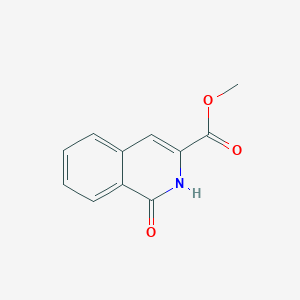

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-oxo-2H-isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYAPCOWWDVERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate: A Technical Guide

Introduction: The Significance of the Isoquinolone Scaffold

The 1-oxo-1,2-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and steric properties make it a valuable building block for the development of novel pharmaceuticals, including antiviral and anticancer agents, as well as functional organic materials. This guide provides an in-depth exploration of a robust and efficient synthetic route to a key derivative, Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate, intended for researchers and professionals in drug development and organic synthesis. The presented methodology is grounded in fundamental principles of organic chemistry, with a focus on the causality behind experimental choices to ensure reproducibility and scalability.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound (1), points towards an intramolecular cyclization strategy. The key bond formation is the C4-C4a bond, which can be achieved through a base-mediated intramolecular condensation of a suitable diester precursor. This leads us to identify N-(2-(methoxycarbonyl)phenyl)glycine methyl ester (2) as an ideal starting material. The core of this synthetic approach is the Dieckmann Condensation , a powerful and well-established method for the formation of five- and six-membered rings.[1][2]

Retrosynthetic Pathway

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability of the starting diester and the high efficiency typically associated with intramolecular reactions for the formation of stable six-membered rings.

Core Synthesis: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1] In this synthesis, the diester, N-(2-(methoxycarbonyl)phenyl)glycine methyl ester, undergoes cyclization in the presence of a strong base to yield the target isoquinolone.

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), deprotonates the α-carbon of the glycine ester moiety to form a reactive enolate.

-

Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the carbonyl carbon of the benzoate ester intramolecularly. This step results in the formation of a cyclic tetrahedral intermediate.

-

Elimination of Methoxide: The tetrahedral intermediate collapses, eliminating a methoxide ion and forming the cyclic β-keto ester, which is the desired 1-oxo-1,2-dihydroisoquinoline-3-carboxylate ring system.

-

Deprotonation of the Product: The resulting product is acidic at the α-position and is deprotonated by the methoxide generated in the previous step. This acid-base reaction is the driving force for the reaction.

-

Acidic Workup: A final acidic workup reprotonates the enolate to yield the final product.

Mechanism Workflow

Caption: Step-wise mechanism of the Dieckmann condensation.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via Dieckmann condensation.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| N-(2-(methoxycarbonyl)phenyl)glycine methyl ester | 13622-59-8 | 223.23 |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 |

| Anhydrous Toluene | 108-88-3 | 92.14 |

| Anhydrous Methanol | 67-56-1 | 32.04 |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |

| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 |

Procedure

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. Wash the sodium hydride with anhydrous toluene (3 x 10 mL) to remove the mineral oil. Add anhydrous toluene (50 mL) to the flask.

-

Addition of Starting Material: Dissolve N-(2-(methoxycarbonyl)phenyl)glycine methyl ester (1.0 equivalent) in anhydrous toluene (20 mL). Add this solution dropwise to the stirred suspension of sodium hydride at room temperature under a nitrogen atmosphere.

-

Reaction: After the addition is complete, carefully add a catalytic amount of anhydrous methanol (0.1 equivalents). Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Experimental Workflow

Caption: A streamlined workflow for the synthesis.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 69454-42-8 |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

8.25 (d, J=8.0 Hz, 1H, Ar-H)

-

7.70-7.60 (m, 2H, Ar-H)

-

7.40 (t, J=7.6 Hz, 1H, Ar-H)

-

7.20 (s, 1H, C4-H)

-

3.95 (s, 3H, OCH₃)

-

Note: A broad singlet for the N-H proton may be observed around 9-11 ppm.

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

165.0 (C=O, ester)

-

162.5 (C=O, amide)

-

138.0, 132.5, 128.0, 127.5, 126.0, 125.5 (Ar-C)

-

115.0 (C3)

-

105.0 (C4)

-

52.5 (OCH₃)

-

-

IR (KBr, cm⁻¹):

-

3300-3100 (N-H stretching)

-

1730 (C=O stretching, ester)

-

1660 (C=O stretching, amide)

-

1600, 1480 (C=C stretching, aromatic)

-

-

Mass Spectrometry (ESI+):

-

m/z: 204.06 [M+H]⁺, 226.04 [M+Na]⁺[3]

-

Conclusion and Future Perspectives

The Dieckmann condensation provides a reliable and efficient pathway for the synthesis of this compound. The procedure is amenable to scale-up and the starting materials are readily available, making it an attractive method for both academic and industrial research. The resulting isoquinolone is a versatile intermediate that can be further functionalized at the nitrogen atom, the aromatic ring, or the ester moiety to generate a diverse library of compounds for biological screening and materials science applications. Future work could focus on the development of asymmetric variations of this cyclization to access enantiomerically pure isoquinolone derivatives.

References

-

Ammini Amma, R., Thakur, S. N., & Nair, K. P. R. (1970). Infrared and Electronic Absorption Spectra of Isoquinoline. Applied Spectroscopy, 24(3), 332-335. [Link]

-

Ammini Amma, R., Thakur, S. N., & Nair, K. P. R. (1970). Infrared and Electronic Absorption Spectra of Isoquinoline. Optica Publishing Group. [Link]

-

Dieckmann Condensation. NROChemistry. (n.d.). [Link]

-

Pirali, O., et al. (2014). The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. The Journal of Chemical Physics, 140(4), 044322. [Link]

-

Pirali, O., et al. (2014). The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. PubMed. [Link]

-

Wu, Y.-J., et al. (2023). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7-). RSC Publishing. [Link]

-

Supporting Information. The Royal Society of Chemistry. (n.d.). [Link]

-

This compound. PubChem. (n.d.). [Link]

-

Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

-

Dieckmann Condensation – An Intramolecular Claisen Reaction. Chemistry Steps. (n.d.). [Link]

-

Baar, M. R., Falcone, D., & Gordon, C. (2011). Simple Microwave-Assisted Claisen and Dieckmann Condensation Experiments for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 88(4), 464-466. [Link]

-

This compound. PubChemLite. (n.d.). [Link]

-

Dieckmann Condensation. Organic Chemistry Portal. (n.d.). [Link]

-

Al-Mousawi, S. M., et al. (2019). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 4(3), 5435-5443. [Link]

- A practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Google Search. (n.d.).

Sources

An In-depth Technical Guide to the Chemical Properties of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. This heterocyclic compound is a key building block in medicinal chemistry, forming the core of various pharmacologically active agents. This document delves into the structural characteristics, spectroscopic signature, and synthetic methodologies, offering field-proven insights into its handling and derivatization. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the isoquinoline scaffold.

Introduction: The Significance of the Isoquinolin-1-one Scaffold

The isoquinoline nucleus is a privileged structural motif in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals.[1] Derivatives of isoquinoline exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The isoquinolin-1-one core, in particular, is a key pharmacophore in several clinically significant molecules. The presence of the lactam function in conjunction with other substituents allows for a diverse range of chemical modifications to modulate biological activity. This compound, with its reactive ester group and isoquinolin-1-one core, represents a versatile intermediate for the synthesis of more complex, biologically active molecules. Its structure is primed for modifications at the nitrogen atom, the aromatic ring, and through transformations of the ester functionality, making it a valuable starting material in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its effective use in synthesis and drug development.

Core Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2] |

| CAS Number | 69454-42-8 | [2] |

| IUPAC Name | methyl 1-oxo-2H-isoquinoline-3-carboxylate | [2] |

| Canonical SMILES | COC(=O)C1=CC2=CC=CC=C2C(=O)N1 | [2] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fused benzene ring, typically in the range of δ 7.0-8.5 ppm. A singlet for the proton at the C4 position would likely appear downfield. The methyl ester protons would present as a sharp singlet around δ 3.8-4.0 ppm. The N-H proton of the lactam would likely appear as a broad singlet at a downfield chemical shift, the exact position being dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the carbonyl carbons of the lactam and the ester in the range of δ 160-175 ppm. The aromatic and vinyl carbons would resonate in the δ 110-140 ppm region. The methyl carbon of the ester would be observed upfield, typically around δ 50-55 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactam and the ester, likely in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the lactam would be visible as a broad band around 3200-3400 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 203.19). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester or the loss of carbon monoxide (-CO) from the lactam ring.

Synthesis and Mechanistic Considerations

The synthesis of the isoquinolin-1-one scaffold can be achieved through various established methodologies. For this compound, a plausible and efficient synthetic approach involves the cyclization of a suitably substituted benzene derivative.

Caption: Proposed synthetic workflow for this compound.

Proposed Synthetic Protocol

A robust method for the synthesis of this class of compounds involves the condensation and cyclization of substituted phenylacetic acid derivatives. The following protocol outlines a logical synthetic sequence.

Step 1: Preparation of Methyl 2-(methoxycarbonylmethyl)benzoate

This step involves the selective hydrolysis of one of the methyl ester groups of dimethyl homophthalate, followed by re-esterification to ensure the desired mono-ester is the major product. This choice is critical to direct the subsequent cyclization to form the six-membered isoquinolone ring rather than a five-membered ring.

Step 2: Condensation with a Formylating Agent

The resulting mono-ester is then reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This introduces a reactive enamine functionality which is essential for the subsequent cyclization.

Step 3: Cyclization to the Isoquinolin-1-one Core

The final step involves the cyclization of the enamine intermediate with a source of ammonia, such as ammonium chloride or ammonia gas. This intramolecular condensation reaction forms the stable isoquinolin-1-one ring system.

Self-Validation: The success of each step can be monitored by thin-layer chromatography (TLC) and the structure of the intermediates and final product confirmed by spectroscopic methods (NMR, IR, MS) as outlined in section 2.2. The purity of the final product can be assessed by high-performance liquid chromatography (HPLC).

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the lactam, the α,β-unsaturated ester, and the aromatic ring.

Caption: Reactivity map of this compound.

Reactions at the Lactam Nitrogen

The N-H bond of the lactam is acidic and can be deprotonated with a suitable base, such as sodium hydride or potassium carbonate. The resulting anion is a potent nucleophile and can undergo reactions with various electrophiles, allowing for the introduction of a wide range of substituents at the N-2 position. This N-alkylation or N-arylation is a common strategy to modulate the biological activity of isoquinolin-1-one derivatives.[3]

Transformations of the Ester Group

The methyl ester at the C-3 position is susceptible to standard ester transformations.

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid derivative can then be coupled with amines to form amides, a common functional group in many drug molecules.

-

Amidation: Direct reaction with amines can lead to the formation of amides, providing a straightforward route to a diverse library of compounds for structure-activity relationship (SAR) studies.

Electrophilic Aromatic Substitution

The fused benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The position of substitution will be directed by the existing electron-withdrawing nature of the heterocyclic ring.

Reactivity of the Isoquinolinium System

Activation of the isoquinolin-1-one, for instance by N-alkylation, generates an isoquinolinium salt. This activation enhances the electrophilicity of the C-1 position, making it susceptible to attack by nucleophiles such as organolithium reagents or Grignard reagents. This provides a powerful method for introducing substituents at the C-1 position.[4]

Applications in Drug Discovery and Medicinal Chemistry

The isoquinolin-1-one scaffold is a cornerstone in the development of novel therapeutic agents. While specific biological activity data for this compound is not extensively published, the derivatization potential of this molecule makes it a highly valuable starting point for the synthesis of compounds targeting a range of diseases.

Derivatives of the closely related quinolone and isoquinoline cores have demonstrated significant potential as:

-

Anticancer Agents: Many quinoline and isoquinoline alkaloids and their synthetic derivatives exhibit potent cytotoxic activity against various cancer cell lines.[5]

-

Antibacterial Agents: The quinolone class of antibiotics is a well-established and clinically important group of drugs.

-

Enzyme Inhibitors: The rigid, planar structure of the isoquinoline ring system makes it an ideal scaffold for designing inhibitors that can fit into the active sites of enzymes.

The synthetic accessibility and the multiple points for chemical modification on this compound make it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a heterocyclic compound of significant interest to the medicinal chemistry community. Its chemical properties, characterized by the presence of a reactive lactam, an ester, and an aromatic system, provide a versatile platform for the synthesis of a wide array of derivatives. A solid understanding of its synthesis, spectroscopic properties, and chemical reactivity, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics. The continued exploration of the chemistry of this and related isoquinolin-1-one scaffolds promises to yield novel compounds with significant pharmacological value.

References

- A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (URL not available)

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. Available from: [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available from: [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available from: [Link]

-

Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available from: [Link]

-

Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. National Institutes of Health. Available from: [Link]

-

recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C11H9NO3 | CID 641183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Heterocyclic Scaffold

Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate is a heterocyclic compound built upon the isoquinoline framework, a privileged scaffold in medicinal chemistry. Its structure is characterized by a bicyclic system containing a benzene ring fused to a pyridine ring, with a ketone and a methyl ester functionality. This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The unique electronic and steric properties of this scaffold have drawn considerable interest in the field of drug discovery.

The officially registered CAS number for this compound is 69454-42-8 [1][2].

Physicochemical and Structural Characteristics

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | PubChem[1] |

| Molecular Weight | 203.19 g/mol | PubChem[1] |

| IUPAC Name | methyl 1-oxo-2H-isoquinoline-3-carboxylate | PubChem[1] |

| Synonyms | 3-isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-, methyl ester | PubChem[1] |

Structural Representation

The two-dimensional structure of this compound reveals the key functional groups that dictate its reactivity and potential for chemical modification.

Caption: Chemical structure of this compound.

Synthesis Strategies

The synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted benzene derivative. One-step synthesis methods have been reported, providing an efficient route to this class of compounds[3].

A generalized synthetic workflow can be conceptualized as follows:

Caption: Generalized synthetic workflow for the target compound.

A practical synthetic method for the related saturated analog, methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, has been developed, which could potentially be adapted for the synthesis of the unsaturated target molecule[4].

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While the specific spectrum is not publicly detailed, the expected signals can be inferred from the analysis of similar structures reported in the literature[5][6].

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the proton at the C4 position of the isoquinoline core, and a singlet for the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons (ketone and ester), the aromatic carbons, and the methyl carbon of the ester group.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (203.19 g/mol ).

Applications in Drug Discovery and Development

The 1,2-dihydroisoquinoline-1-one scaffold is a key pharmacophore in numerous biologically active compounds. Its presence in natural products and synthetic molecules with diverse therapeutic activities underscores its importance in medicinal chemistry.

Core Scaffold for Novel Therapeutics

The isoquinoline and its partially saturated derivatives, such as the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antimalarial properties[7]. The structural rigidity and the potential for introducing various substituents make these scaffolds ideal for designing targeted therapies.

Potential as a PARP Inhibitor

Recent research has identified 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as novel and druglike inhibitors of poly(ADP-ribose) polymerase (PARP)[8]. PARP inhibitors are a class of targeted cancer therapies. The structural similarity of this compound suggests its potential as a starting point for the development of new PARP inhibitors.

Use in Organic Synthesis

Beyond its potential biological activity, this compound serves as a valuable intermediate in organic synthesis. The ester and ketone functionalities provide reactive sites for further chemical transformations, enabling the construction of more complex molecular architectures[9].

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information[1]:

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[10][11].

-

Ventilation: Use only in a well-ventilated area[12].

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product[10].

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[10].

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention[10].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[10].

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing[12].

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier[13][14].

Conclusion

This compound is a compound of significant interest due to its foundational role as a building block in the synthesis of potentially therapeutic agents. Its well-defined structure, accessible synthetic routes, and the established biological importance of the isoquinoline scaffold make it a valuable tool for researchers in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and safe handling is crucial for unlocking its full potential in the advancement of new chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (2025). Journal of Organic Chemistry. [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2021). MDPI. [Link]

-

Safety Data Sheet. (n.d.). MAK Chem. [Link]

-

Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate. (n.d.). LookChem. [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2019). MDPI. [Link]

-

PubChem. Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. National Center for Biotechnology Information. [Link]

-

Synthesis of heterocyclic compounds using isocyano compounds. 5. One-step synthesis of 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives. (1979). The Journal of Organic Chemistry. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). National Institutes of Health. [Link]

-

In Silico Screening for Novel Leucine Aminopeptidase Inhibitors with 3,4-Dihydroisoquinoline Scaffold. (2020). MDPI. [Link]

Sources

- 1. This compound | C11H9NO3 | CID 641183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 69454-42-8 [amp.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cas 1368336-35-9,Methyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate | lookchem [lookchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mak-chem.org [mak-chem.org]

- 12. fishersci.com [fishersci.com]

- 13. METHYL 1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical properties, synthesis, and potential applications of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate.

Introduction and Core Molecular Properties

This compound is a heterocyclic organic compound with a significant presence in medicinal chemistry research. Its core structure, the 1-oxo-1,2-dihydroisoquinoline moiety, is a key pharmacophore found in various biologically active molecules. This guide provides an in-depth overview of its molecular characteristics, synthesis, and potential therapeutic applications, with a focus on its relevance in modern drug discovery.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | PubChem[1] |

| Molecular Weight | 203.19 g/mol | PubChem[1][2][3][4] |

| IUPAC Name | methyl 1-oxo-2H-isoquinoline-3-carboxylate | PubChem[1] |

| CAS Number | 69454-42-8 | PubChem[1] |

| Monoisotopic Mass | 203.058243149 Da | PubChem[1][3] |

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is a topic of considerable interest in synthetic organic chemistry. While a specific, universally adopted protocol for this exact molecule is not extensively documented in publicly available literature, its synthesis can be approached through established methods for constructing the isoquinoline scaffold.

A practical synthetic route for a related compound, methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, has been developed using triphosgene[5]. Another expedient approach for 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates involves a one-pot tandem Michael amination-lactamization sequence[6][7]. These methodologies suggest that the synthesis of the target molecule likely involves the cyclization of a suitably substituted benzene derivative.

A plausible synthetic pathway is outlined below. This workflow is a conceptual representation based on common organic synthesis strategies for similar heterocyclic systems.

Caption: Conceptual workflow for the synthesis of this compound.

Potential Applications in Drug Discovery and Development

The 1,2,3,4-tetrahydroisoquinoline scaffold, a close structural relative of the title compound, is present in numerous natural and synthetic compounds with diverse biological activities[8]. These activities span anti-infective and neuroprotective domains, making this class of compounds a fertile ground for drug discovery.

Anticancer Research

Derivatives of the structurally similar quinoline core have shown promise as anticancer agents. For instance, certain 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have demonstrated significant anticancer activity against the MCF-7 breast cancer cell line[9]. This suggests that this compound could serve as a valuable intermediate in the synthesis of novel anticancer compounds.

Neuroprotective Potential

Research into 1,2,3,4-tetrahydroisoquinolines has revealed their potential as neuroprotective agents. One such compound, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), exhibits neuroprotective properties through a complex mechanism that includes scavenging free radicals and inhibiting glutamate-induced excitotoxicity[10]. The structural similarity of this compound to this class of compounds makes it a candidate for investigation in the context of neurodegenerative diseases.

Enzyme Inhibition

The broader family of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been explored as novel inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a target in cancer therapy[11]. This highlights the potential for derivatives of this compound to be developed as potent and selective enzyme inhibitors.

The potential signaling pathways that could be modulated by derivatives of this compound are illustrated in the diagram below.

Caption: Potential signaling pathways and therapeutic applications of derivatives.

Experimental Protocols

Protocol: Synthesis of a Methyl 4-Hydroxy-2-(methylthio)quinoline-3-carboxylate (A structurally related compound) [12]

Materials:

-

Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

-

Triethylamine

-

Anhydrous Dimethylformamide (DMF)

-

Methyl Iodide (MeI)

-

Methanol (MeOH)

Procedure:

-

To a stirred solution of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (10 mmol) and triethylamine (12 mmol) in anhydrous DMF (20 mL), add MeI (11 mmol).

-

Heat the reaction mixture at 50 °C for 1 hour.

-

After cooling, dilute the reaction mixture with water (50 mL).

-

Filter the precipitate that forms.

-

Wash the precipitate with MeOH (10 mL).

-

Recrystallize the product from a mixture of DMF (10 mL) and MeOH (30 mL).

Note: This protocol is for a related compound and would require adaptation and optimization for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of synthetic compounds. While a complete dataset for the title compound is not provided in the search results, typical spectral characteristics for related quinoline and isoquinoline derivatives can be inferred. For example, in the 1H-NMR spectrum of methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, the methoxy protons of the ester group appear as a singlet[12]. Similarly, for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the protons of the 2(1H)-pyridone ring are identifiable as doublets in the 1H NMR spectrum[13].

Safety and Handling

According to PubChem, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule of significant interest due to its relationship with a class of biologically active heterocyclic compounds. Its core structure provides a versatile scaffold for the development of new therapeutic agents. Further research into the synthesis, functionalization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- (2025-08-07). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters.

- Chemicalbook. (2023-07-15). METHYL 1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXYLATE - Safety Data Sheet.

- PubChem. (n.d.). Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. National Center for Biotechnology Information.

- MySkinRecipes. (n.d.). Methyl 1-Oxo-1,2-Dihydroisoquinoline-6-Carboxylate.

-

MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

-

ChemRxiv. (2025-08-21). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. Retrieved from [Link]

-

PubMed. (n.d.). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Retrieved from [Link]

- ChemRxiv. (2025-08-21). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.

-

MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2021-03-29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

National Institutes of Health. (2021-09-06). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Retrieved from [Link]

Sources

- 1. This compound | C11H9NO3 | CID 641183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXYLATE - Safety Data Sheet [chemicalbook.com]

- 3. Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate | C11H9NO3 | CID 641184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 1-Oxo-1,2-Dihydroisoquinoline-6-Carboxylate [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

A Technical Guide to Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This technical guide focuses on a key derivative, Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate, providing an in-depth exploration of its synthesis, physicochemical properties, and burgeoning potential in drug discovery. This document serves as a comprehensive resource for researchers engaged in the development of novel therapeutics, particularly in the fields of oncology, neuroprotection, and inflammatory diseases.

Introduction: The Significance of the 1-Oxo-isoquinoline Core

The 1-oxo-1,2-dihydroisoquinoline moiety is a privileged heterocyclic system that is prevalent in a wide array of natural products and synthetic molecules with significant pharmacological activities.[2][3] The presence of a lactam function within the isoquinoline framework imparts unique electronic and steric properties, rendering it an attractive scaffold for interacting with various biological targets. The introduction of a methyl carboxylate group at the 3-position further enhances the molecule's potential for chemical modification and targeted biological interactions. This guide will elucidate the chemical intricacies and therapeutic promise of this compound, a molecule of growing interest in contemporary drug development.

Nomenclature and Physicochemical Properties

The compound of interest is systematically named methyl 1-oxo-2H-isoquinoline-3-carboxylate according to IUPAC nomenclature.[4] It is also commonly referred to as this compound.

A summary of its key physicochemical properties is presented in the table below, with data compiled from authoritative chemical databases.[4]

| Property | Value | Source |

| IUPAC Name | methyl 1-oxo-2H-isoquinoline-3-carboxylate | PubChem[4] |

| CAS Number | 69454-42-8 | PubChem[4] |

| Molecular Formula | C₁₁H₉NO₃ | PubChem[4] |

| Molecular Weight | 203.19 g/mol | PubChem[4] |

| Monoisotopic Mass | 203.058243149 Da | PubChem[4] |

| XLogP3 | 1.4 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

Synthesis of this compound

The synthesis of the 1-oxo-1,2-dihydroisoquinoline core is often achieved through intramolecular cyclization reactions. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a powerful and widely employed method for the formation of five- and six-membered rings and is a plausible and efficient route to the target molecule.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach to this compound involves the Dieckmann condensation of a suitable diester precursor. This precursor can be envisioned as being derived from N-acylation of an anthranilic acid derivative.

Diagram: Proposed Synthetic Pathway

Caption: A proposed synthetic route to the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed, hypothetical procedure based on established chemical principles for the synthesis of related compounds.

Step 1: Synthesis of the Diester Precursor (Dimethyl 2-((2-methoxy-2-oxoethyl)carbamoyl)phenyl)malonate)

-

To a stirred solution of methyl anthranilate (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a non-nucleophilic base such as triethylamine (1.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of malonyl dichloride (1 equivalent) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diester precursor.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Dieckmann Condensation to Yield this compound

-

Dissolve the purified diester precursor (1 equivalent) in an anhydrous solvent suitable for the Dieckmann condensation, such as toluene or tetrahydrofuran (THF), under an inert atmosphere.

-

Add a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 equivalents) are common choices.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The causality for using a strong base is to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular cyclization.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to 0 °C and carefully quench with a dilute acid (e.g., 1 M HCl) to neutralize the base and protonate the enolate intermediate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Diagram: Experimental Workflow for Synthesis

Caption: A streamlined workflow for the synthesis protocol.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring system, a singlet for the methoxy protons of the ester group, and a singlet for the proton at the 4-position. The NH proton of the lactam will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the lactam and the ester, the aromatic carbons, the methoxy carbon, and the sp² carbons of the heterocyclic ring. PubChem indicates the availability of ¹³C NMR data for this compound, which can be used for comparison.[4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactam and the ester functional groups. A broad band in the N-H stretching region is also anticipated for the lactam.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should provide an accurate mass measurement that corresponds to the molecular formula C₁₁H₉NO₃. The predicted monoisotopic mass is 203.05824 Da.[5]

Applications in Drug Development

The 1-oxo-isoquinoline scaffold is a versatile pharmacophore with a broad spectrum of biological activities. Derivatives of this core structure have shown promise in several therapeutic areas.

Anticancer Activity: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[6][7][8] Several 1-oxo-isoquinoline derivatives have been investigated as PARP inhibitors.[6][7] The lactam moiety of the 1-oxo-isoquinoline core can mimic the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes. This structural mimicry allows these compounds to bind to the active site of PARP and inhibit its enzymatic activity.

Diagram: Mechanism of PARP Inhibition

Caption: The role of 1-oxo-isoquinolines in PARP inhibition.

Neuroprotective Effects

Isoquinoline alkaloids and their derivatives have been extensively studied for their neuroprotective properties.[9][10] The mechanisms underlying these effects are often multifactorial and can include the modulation of neurotransmitter systems, reduction of oxidative stress, and inhibition of inflammatory pathways in the central nervous system. The 1-oxo-isoquinoline core may contribute to these activities, and further investigation into the neuroprotective potential of this compound is warranted.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Several isoquinoline derivatives have demonstrated potent anti-inflammatory effects.[11][12] These compounds can modulate inflammatory signaling pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory cytokines. The anti-inflammatory properties of the 1-oxo-isoquinoline scaffold make it a promising starting point for the development of novel anti-inflammatory agents.

Conclusion and Future Perspectives

This compound is a synthetically accessible molecule with a privileged heterocyclic core that holds significant promise for drug discovery. Its potential as a PARP inhibitor for cancer therapy is particularly noteworthy. Future research should focus on the optimization of its structure to enhance potency and selectivity for specific biological targets. Furthermore, comprehensive in vitro and in vivo studies are necessary to fully elucidate its therapeutic potential in neurodegenerative and inflammatory disorders. This technical guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapeutics based on the 1-oxo-isoquinoline scaffold.

References

-

This compound. PubChem. ([Link])

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. ([Link])

-

This compound | C11H9NO3. PubChem. ([Link])

-

A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Thieme Connect. ([Link])

-

Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. ResearchGate. ([Link])

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. ([Link])

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. ([Link])

-

Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. PubMed. ([Link])

-

Full article: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis Online. ([Link])

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. ([Link])

-

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid. PubChem. ([Link])

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. National Institutes of Health. ([Link])

-

Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. ([Link])

-

1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. ([Link])

-

Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids 4a-b. ResearchGate. ([Link])

-

Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines. ResearchGate. ([Link])

-

Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. ([Link])

-

Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c] isoquinolin-5-one derivatives as potent PARP-1 inhibitors. PubMed. ([Link])

-

New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. National Institutes of Health. ([Link])

-

This compound (C11H9NO3). PubChemLite. ([Link])

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. ([Link])

-

Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. ChemRxiv. ([Link])

- (PDF) Synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl) carbonylamino] alkanoates and methyl 2-[2-((1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonyl-. ResearchGate. (https://www.researchgate.

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed. ([Link])

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. ([Link])

-

1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. PubMed. ([Link])

-

Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed. ([Link])

-

(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. ([Link])

-

Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. ([Link])

-

3-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester. NIST WebBook. ([Link])

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. ([Link])

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 6. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate spectral data (NMR, IR, MS)"

An In-depth Technical Guide to the Spectral Analysis of Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate

This guide provides a comprehensive analysis of the spectral data for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to understanding their reactivity, confirming their identity, and ensuring purity. This document synthesizes predictive data with established spectroscopic principles to offer a robust characterization framework, grounded in authoritative sources.

The compound, with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol , belongs to the isoquinolinone class, a scaffold found in numerous biologically active molecules.[1][2] A thorough understanding of its spectral signature is the first step in its journey from a synthesized molecule to a potential therapeutic agent.[3]

Molecular Structure

The structural framework of this compound incorporates a bicyclic isoquinolinone core, featuring a lactam (a cyclic amide), an α,β-unsaturated methyl ester, and an aromatic benzene ring. Each of these functional groups contributes unique and identifiable signals in various spectroscopic analyses.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4][5] The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and number of protons and carbons.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, vinylic, amide, and methyl protons. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm.

-

Aromatic Protons (4H, δ 7.5-8.5 ppm): The four protons on the fused benzene ring will appear in the downfield region due to the deshielding effect of the aromatic system. Their exact splitting patterns (multiplets, doublets of doublets) will depend on their coupling with adjacent protons. The proton at the C-8 position is often shifted further downfield due to the anisotropic effect of the nearby lactam carbonyl.

-

Vinylic Proton (1H, δ ~7.0 ppm): The proton at the C-4 position is part of an electron-deficient π-system, conjugated to both the lactam and ester carbonyl groups. This significant deshielding will shift its resonance downfield, appearing as a sharp singlet as it has no adjacent protons to couple with.

-

Amide Proton (1H, δ >10 ppm, broad): The N-H proton of the lactam is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on the solvent and concentration but is typically found far downfield.

-

Methyl Protons (3H, δ ~3.9 ppm): The three protons of the methyl ester group will appear as a sharp singlet. Their chemical shift is characteristic of a methyl group attached to an ester oxygen.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will show 11 distinct signals corresponding to each carbon atom in the unique electronic environment.

-

Carbonyl Carbons (δ 160-170 ppm): Two signals are expected in this region. The ester carbonyl carbon (-COO-) will likely appear around 165 ppm, while the lactam carbonyl carbon (-C=O) will be slightly more upfield, around 162 ppm.

-

Aromatic & Vinylic Carbons (δ 115-140 ppm): Eight signals are anticipated for the carbons of the benzene ring and the C3/C4 double bond. The quaternary carbons (C4a, C8a) will typically have lower intensities. The chemical shifts are influenced by the electron-withdrawing nature of the attached groups.

-

Methyl Carbon (δ ~52 ppm): A single signal for the methyl ester carbon (-OCH₃) is expected in this region, which is typical for ester methyl groups.

Summary of Predicted NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic CHs | δ 7.5-8.5 ppm (m, 4H) | δ 120-135 ppm |

| Vinylic CH (C4-H) | δ ~7.0 ppm (s, 1H) | δ ~115 ppm |

| Amide NH | δ >10 ppm (br s, 1H) | - |

| Methyl (-OCH₃) | δ ~3.9 ppm (s, 3H) | δ ~52 ppm |

| Ester Carbonyl (C=O) | - | δ ~165 ppm |

| Lactam Carbonyl (C=O) | - | δ ~162 ppm |

| Quaternary Carbons | - | δ 125-140 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6]

-

N-H Stretching (3200-3400 cm⁻¹): A moderate to strong, somewhat broad absorption is expected in this region, corresponding to the stretching vibration of the N-H bond in the lactam ring.

-

C-H Stretching (3000-3100 cm⁻¹ & 2850-2960 cm⁻¹): Aromatic C-H stretches will appear at frequencies slightly above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹.[6]

-

Carbonyl (C=O) Stretching (1650-1730 cm⁻¹): This is a critical region for this molecule. Two distinct, strong absorption bands are predicted:

-

C=C Stretching (1450-1620 cm⁻¹): Multiple sharp, medium-intensity bands will be present in this region, corresponding to the carbon-carbon double bond stretching vibrations within the aromatic and heterocyclic rings.

-

C-O Stretching (1200-1300 cm⁻¹): A strong absorption corresponding to the C-O single bond stretch of the ester group will be prominent in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns.[10]

-

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 204. In Electron Ionization (EI), the molecular ion [M]⁺• would be observed at m/z 203.

-

Fragmentation Analysis: The fragmentation of the molecular ion is a logical process driven by the stability of the resulting fragments. Key fragmentation pathways for heterocyclic compounds often involve the loss of small, stable neutral molecules or radicals.[11][12]

A plausible fragmentation pathway is outlined below:

Caption: Proposed MS Fragmentation Pathway.

-

Loss of a Methoxy Radical (•OCH₃): A common initial fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (31 Da) to form a stable acylium ion at m/z = 172.

-

Loss of Carbon Monoxide (CO): The fragment at m/z 172 can subsequently lose a molecule of carbon monoxide (28 Da) from the ester carbonyl, leading to a fragment at m/z = 144.

-

Loss of Methoxycarbonyl Radical (•COOCH₃): Alternatively, the entire methyl ester group can be cleaved as a radical (59 Da), directly forming the fragment at m/z = 144.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized methodologies must be employed.

Workflow: Spectroscopic Sample Preparation & Analysis

Caption: Standard workflows for spectroscopic analysis.

Detailed Protocol: NMR Sample Preparation[13]

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Transfer the solid to a clean, dry vial. Using a pipette, add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as residual solvent peaks must not obscure important signals.

-

Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample.

-

Standard Addition: Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[13]

-

Transfer: Carefully transfer the solution into a 5 mm NMR tube.

-

Acquisition: Place the tube in the NMR spectrometer and acquire the necessary spectra (¹H, ¹³C, etc.) following instrument-specific guidelines.

References

-

Bilenko, V. A., et al. (2025). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

-

PubChem. (2025). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Grygorenko, O. O., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

-

PubChem. (2025). Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Li, J., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. Available at: [Link]

-

Al-Zahrani, H. S., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. Available at: [Link]

-

Khan, I., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]

-

Inokai. (N.D.). Chemical Reagents. Available at: [Link]

-

LibreTexts. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (2018). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. Available at: [Link]

-

American Chemical Society. (N.D.). NMR Guidelines for ACS Journals. Available at: [Link]

-

University of Cambridge. (N.D.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Available at: [Link]

-

Chemistry Steps. (N.D.). Interpreting IR Spectra. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

-

Siatkowski, M., et al. (2020). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. Available at: [Link]

-

ResearchGate. (2021). Analysis of ir spectra of hetero-metallic oxo-centered three-core carboxylates based on iron (iii) with the involvement of quantum-chemical calculation. Available at: [Link]

-

ResearchGate. (2016). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

-

AIP Publishing. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. The Journal of Chemical Physics. Available at: [Link]

-

Wikipedia. (N.D.). Fragmentation (mass spectrometry). Available at: [Link]

-

Specac Ltd. (N.D.). Interpreting Infrared Spectra. Available at: [Link]

-

LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Michigan State University. (N.D.). NMR Spectroscopy. Department of Chemistry. Available at: [Link]

-

ResearchGate. (2009). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Available at: [Link]

-

LibreTexts. (2022). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Wiley Analytical Science. (N.D.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

-

Al-Hourani, B. J., et al. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

-

ResearchGate. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Available at: [Link]

-

Dr. Puspendra Classes. (2018). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. YouTube. Available at: [Link]

-

ResearchGate. (N.D.). Absorption spectrum of isoquinoline at 77 °K. Available at: [Link]

-

MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available at: [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 1-Oxo-2H-Isoquinoline-4-Carboxylate | C11H9NO3 | CID 641184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. article.sapub.org [article.sapub.org]

- 12. researchgate.net [researchgate.net]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

The Solid State Blueprint: A Technical Guide to the Crystal Structure of 1-oxo-1,2-dihydroisoquinoline Derivatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is the foundational blueprint for predicting its behavior. The 1-oxo-1,2-dihydroisoquinoline (also known as isoquinolinone) core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities.[1][2] However, the journey from a promising molecule in a flask to a stable, bioavailable, and effective therapeutic agent is governed by the subtle yet powerful forces of its solid-state chemistry. The precise arrangement of molecules in a crystal lattice dictates critical physicochemical properties, including solubility, stability, dissolution rate, and manufacturability.

This in-depth guide provides a technical exploration of the crystal structure of 1-oxo-1,2-dihydroisoquinoline derivatives. Moving beyond simple descriptions, we will delve into the causality behind experimental choices, the interpretation of structural data, and the profound implications of crystal packing on the ultimate utility of these compounds in drug development.

The Cornerstone of Drug Development: Why Crystal Structure Matters

The therapeutic efficacy of an active pharmaceutical ingredient (API) is inextricably linked to its solid-state form. A single compound can often crystallize into multiple distinct forms, a phenomenon known as polymorphism.[3][4] Each polymorph, despite being chemically identical, possesses a unique internal crystal lattice and, consequently, different physical properties.[5] For drug development, controlling polymorphism is paramount; an unexpected transition to a more stable but less soluble form can have disastrous consequences for a drug's bioavailability and market viability.[6]

Therefore, a thorough crystallographic analysis is not an optional step but a critical, self-validating system within the development pipeline. It provides the definitive atomic-level map required to:

-

Confirm Molecular Identity and Conformation: Unambiguously verifies the chemical structure and the molecule's preferred three-dimensional shape.

-

Identify and Characterize Polymorphs: Distinguishes between different crystalline forms, each with its own unique "fingerprint."[7]

-

Guide Formulation Strategy: Informs the selection of the optimal solid form with desired solubility and stability profiles.

-

Ensure Quality Control and Regulatory Compliance: Provides the data necessary for patent registrations and to ensure batch-to-batch consistency of the API.[8]

This guide will focus on the two primary techniques for this analysis: Single-Crystal X-ray Diffraction (SC-XRD) for absolute structure elucidation and Powder X-ray Diffraction (PXRD) for phase identification and polymorphism screening.

From Solution to Structure: Obtaining and Analyzing Crystalline Material

The journey to understanding a crystal structure begins with the challenging yet crucial step of growing high-quality crystals. The choice of method and solvent is not arbitrary but is guided by the solubility profile of the specific 1-oxo-1,2-dihydroisoquinoline derivative.

The Art and Science of Crystallization

The goal of crystallization is to transition a compound from a disordered state in solution to a highly ordered solid lattice slowly and methodically. Rapid precipitation traps impurities and favors the formation of amorphous material or microscopic, unsuitable crystals.

Key Crystallization Techniques:

-

Slow Evaporation: Ideal for compounds that are moderately soluble at room temperature. A nearly saturated solution is prepared, filtered to remove particulates, and left in a loosely covered container, allowing the solvent to evaporate over days or weeks.

-

Slow Cooling: A saturated solution is prepared in a suitable solvent at an elevated temperature and is then allowed to cool slowly and without disturbance. Insulating the vessel can promote the formation of larger, higher-quality crystals.

-

Vapor Diffusion: This highly successful method involves dissolving the compound in a primary solvent and placing this solution inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.

-

Solvent Layering: A variation of vapor diffusion where the anti-solvent is carefully layered on top of the denser solution of the compound, with crystallization occurring at the interface.

Protocol 1: Single Crystal Growth via Slow Evaporation

This protocol is a common starting point for obtaining X-ray quality crystals of novel isoquinolinone derivatives.

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof) to find one in which the compound has moderate solubility. For example, some derivatives have been successfully crystallized from an ethyl acetate/hexane mixture.[9]

-

Solution Preparation: In a clean glass vial, dissolve 5-10 mg of the purified compound in the minimum amount of the chosen solvent system with gentle warming if necessary to achieve complete dissolution.

-

Filtration: Filter the warm solution through a small cotton or glass wool plug in a pipette into a clean, dust-free vial to remove any microscopic insoluble impurities that could act as unwanted nucleation sites.

-